2-(benzenesulfonyl)benzoic acid
Overview
Description
Benzoic acid, o-(phenylsulfonyl)-: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a phenylsulfonyl group attached to the ortho position of the benzoic acid molecule. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to yield benzoic acid.
Reflux Apparatus: Another method involves the use of a reflux apparatus where methyl benzoate is hydrolyzed in the presence of sodium hydroxide and ethanol. The mixture is then acidified to precipitate benzoic acid.
Industrial Production Methods: Industrial production of benzoic acid, o-(phenylsulfonyl)-, often involves large-scale oxidation processes using catalysts to enhance yield and efficiency. The use of advanced catalytic systems, such as WO4@PAF-181, has been reported to improve the selective oxidation of benzyl alcohol to benzoic acid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, o-(phenylsulfonyl)-, can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxyl group into an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including Suzuki–Miyaura coupling.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties and is used in the formulation of preservatives.
Medicine:
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Food Preservatives: Utilized as a preservative in the food industry due to its antimicrobial properties.
Mechanism of Action
Mechanism: Benzoic acid, o-(phenylsulfonyl)-, exerts its effects through various biochemical pathways. It is metabolized in the liver to form benzoyl-CoA, which is then conjugated with glycine to produce hippuric acid . This metabolic pathway is crucial for its antimicrobial activity.
Molecular Targets and Pathways:
Glycine Conjugation: The primary pathway involves conjugation with glycine in the liver.
Enzyme Inhibition: It can inhibit certain enzymes involved in microbial growth, contributing to its preservative properties.
Comparison with Similar Compounds
Benzoic Acid: A simpler analog without the phenylsulfonyl group.
Phenylacetic Acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Benzyl Alcohol: The alcohol derivative of benzoic acid.
Uniqueness: Benzoic acid, o-(phenylsulfonyl)-, is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSLUOKXJWWOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207565 | |
Record name | Benzoic acid, o-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58844-73-8 | |
Record name | Benzoic acid, o-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058844738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC156502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, o-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.